molecular formula C34H56N12O4 B125091 Tren-microgonotropen-b CAS No. 155056-06-7

Tren-microgonotropen-b

Cat. No. B125091
CAS RN: 155056-06-7
M. Wt: 696.9 g/mol
InChI Key: GOLATTCLNFOKDS-UHFFFAOYSA-N
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Description

Tren-microgonotropen-b is a complex molecule with the molecular formula C34H56N12O4 . It consists of 56 Hydrogen atoms, 34 Carbon atoms, 12 Nitrogen atoms, and 4 Oxygen atoms . The molecule is also known by its IUPAC name: 1H-Pyrrole-2-carboxamide, 4-[[[4-(acetylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-[4-[[2-[bis(2-aminoethyl)amino]ethyl]amino]butyl]-N-[5-[[[3-(dimethylamino)propyl]amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]- .


Synthesis Analysis

The synthesis of Tren-microgonotropen-b has been described in several studies . The process involves the formation of tri-pyrrole peptides, which are then characterized for their interactions with dsDNA . The synthesis process is complex and requires careful control of conditions to ensure the correct formation of the molecule .


Molecular Structure Analysis

The molecular structure of Tren-microgonotropen-b has been analyzed using techniques such as 2D NMR spectroscopy and restrained molecular modeling . These studies have provided detailed insights into the structure of the molecule and its interactions with other molecules, particularly dsDNA .


Chemical Reactions Analysis

Tren-microgonotropen-b is known to interact with DNA, forming complexes with the A.T-rich region of certain DNA sequences . These interactions are believed to be key to the molecule’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tren-microgonotropen-b are determined by its molecular structure . The molecule’s properties, such as its molecular weight, are calculated based on the atomic weights of its constituent elements .

Scientific Research Applications

  • NMR Structure and DNA Interaction :

    • A study by Blasko, Browne, and Bruice (1995) investigated the NMR structure of a zinc Tren-microgonotropen-b complex with DNA. They found that the compound interacts with the A+T-rich region of the DNA and influences the phosphate backbone. This interaction induces a structural change in DNA, evidenced by an increased bend in the helical axis of the DNA complex, which could have implications in understanding DNA-protein interactions and designing DNA-targeted therapies (Blasko, Browne, & Bruice, 1995).
  • Binding to DNA Oligomers :

    • Research by Blasko and Bruice (1993) explored how Tren-microgonotropen-b binds to DNA oligomers. They discovered that the compound binds specifically to the A.T-rich region of DNA, forming a complex that could affect the way DNA interacts with other molecules. This finding is significant for the development of new drugs targeting specific DNA regions (Blasko & Bruice, 1993).
  • Inhibition of Transcription Factors :

    • A study by Satz and Bruice (2002) examined the interaction between Tren-microgonotropen-b and double-stranded DNA. They found that the compound inhibits the binding of transcription factors to DNA binding sites due to its ability to form electrostatic bonds with the DNA's phosphate backbone. This inhibition could be leveraged for developing therapeutics targeting gene expression (Satz & Bruice, 2002).
  • Impact on DNA-Binding Drugs :

    • Chiang, Bruice, Azizkhan, Gawron, and Beerman (1997) found that Tren-microgonotropen-b, as a DNA-binding drug, significantly inhibits the formation of complexes between E2 factor 1 (E2F1) and DNA promoter elements. This suggests a potential use in cancer therapy, where regulating E2F1 activity is crucial (Chiang et al., 1997).
  • Synthesis and Characterization :

    • He, Browne, Blasko, and Bruice (1994) conducted a study on the synthesis of Tren-microgonotropen-b and its interaction with dsDNA. Their work contributes to the fundamental understanding of how such compounds can be synthesized and how they interact with DNA, which is important for drug development and molecular biology studies (He et al., 1994).

properties

IUPAC Name

4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLATTCLNFOKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165802
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tren-microgonotropen-b

CAS RN

155056-06-7
Record name Tren-microgonotropen-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155056067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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